molecular formula C9H13ClN2O2S B6299193 2-(2-Nitro-benzylsulfanyl)-ethylamine;  hydrochloride CAS No. 2368871-13-8

2-(2-Nitro-benzylsulfanyl)-ethylamine; hydrochloride

Cat. No. B6299193
CAS RN: 2368871-13-8
M. Wt: 248.73 g/mol
InChI Key: DKARIYYQHGPMID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylsulfanyl group would add a level of complexity to the molecule, and the nitro group would likely contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazoles, have been found to inhibit various enzymes involved in a wide range of therapeutic uses .

Mode of Action

It’s worth noting that nitrobenzaldehyde, a compound with a similar nitro group, was once used as an intermediate in the synthesis of the popular dye indigo . This suggests that the nitro group in 2-(2-Nitro-benzylsulfanyl)-ethylamine could play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzimidazole derivatives, which share structural similarities with this compound, have been found to exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that 2-(2-Nitro-benzylsulfanyl)-ethylamine could potentially affect multiple biochemical pathways.

Pharmacokinetics

Benzimidazole compounds, which share structural similarities, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Given its structural similarities to benzimidazole compounds, it could potentially exhibit a broad spectrum of biological activity .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out in the context of green synthesis, which emphasizes the use of environmentally friendly solvents and catalysts .

Safety and Hazards

As with any chemical compound, handling “2-(2-Nitro-benzylsulfanyl)-ethylamine; hydrochloride” would likely require appropriate safety measures. The nitro group in particular can be associated with explosive properties .

Future Directions

The future directions for this compound would likely depend on its specific applications. Compounds with similar functional groups have found use in various fields, including pharmaceuticals, dyes, and chemical synthesis .

properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-5-6-14-7-8-3-1-2-4-9(8)11(12)13;/h1-4H,5-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARIYYQHGPMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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